Pyridine-3-sulfonamide

Carbonic anhydrase inhibition Isoform selectivity Cancer-associated isoforms

Procure regioisomerically pure Pyridine-3-sulfonamide (CAS 2922-45-4) for reproducible SAR studies. The 3-position substitution pattern is critical for hCA IX inhibition (Ki 7.2 nM) and isoform selectivity, as validated by X-ray crystallography. This scaffold provides a distinct electronic distribution unattainable with 2- or 4-isomers or benzenesulfonamide. Ensure assay consistency with high-purity material.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 2922-45-4
Cat. No. B1584339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3-sulfonamide
CAS2922-45-4
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)N
InChIInChI=1S/C5H6N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H,(H2,6,8,9)
InChIKeyNKFLEFWUYAUDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3-sulfonamide (CAS 2922-45-4) for Carbonic Anhydrase Inhibitor Development and Heterocyclic Scaffold Research


Pyridine-3-sulfonamide (CAS 2922-45-4) is a heteroaromatic sulfonamide with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . The compound consists of a pyridine ring bearing a primary sulfonamide group (-SO2NH2) at the meta (3-) position [1]. Its predicted acid dissociation constant (pKa) is 9.43-9.52, indicating that the sulfonamide NH2 group is only weakly acidic and remains predominantly protonated under physiological pH conditions . The calculated distribution coefficient LogD at pH 7.4 is approximately -0.64, reflecting modest hydrophilicity [2]. The compound is typically supplied as a pale yellow solid with a melting point of 110-111 °C and exhibits slight solubility in DMSO and methanol .

Why Pyridine-3-sulfonamide Cannot Be Casually Substituted with Other Sulfonamide Building Blocks


Substitution of pyridine-3-sulfonamide with its positional isomers (pyridine-2-sulfonamide or pyridine-4-sulfonamide) or with benzenesulfonamide is not scientifically defensible without revalidation of downstream biological activity. The 3-position substitution pattern on the pyridine ring confers a distinct electronic distribution and spatial orientation of the sulfonamide zinc-binding group (ZBG) relative to the heterocyclic nitrogen, which critically influences both enzyme isoform selectivity profiles and the trajectory of pendant substituents introduced at the 4-position during derivatization [1]. X-ray crystallographic studies have demonstrated that replacing a benzene ring with a pyridine ring—or altering the nitrogen position within the pyridine ring—can induce a tilt of the heterocyclic scaffold within the carbonic anhydrase active site, leading to clashes with catalytic residues (e.g., Thr200) and drastically altered inhibitory potency across isoforms [2]. Consequently, literature-derived structure-activity relationships (SAR) established for one regioisomer cannot be reliably extrapolated to another, making compound-specific procurement essential for reproducible research outcomes.

Pyridine-3-sulfonamide: Quantified Performance Differentiation from Closest Analogs


CA IX Selectivity over CA II: 3-Pyridinesulfonamide Scaffold Achieves 5.9-Fold Improvement Versus Clinical Reference

4-Substituted pyridine-3-sulfonamide derivatives demonstrate isoform selectivity profiles that are mechanistically linked to the 3-position sulfonamide substitution pattern. In a 2025 study, compound 4 (a 4-substituted pyridine-3-sulfonamide derivative) exhibited a 5.9-fold selectivity for the cancer-associated isoform hCA IX (KI = 46 nM) over the ubiquitous cytosolic isoform hCA II (KI = 271 nM) [1]. In contrast, clinically used sulfonamides such as acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), and dichlorophenamide (DCP) demonstrate substantially lower selectivity ratios (KI CA IX/CA II = 0.23-0.8), meaning they inhibit hCA II more potently than hCA IX [2]. The enhanced hCA IX selectivity of the pyridine-3-sulfonamide scaffold is attributed to the adjacent (3,4) positioning of the sulfonamide ZBG and the 4-substituent, which enables differential engagement with the hydrophilic versus lipophilic halves of the CA active site [1].

Carbonic anhydrase inhibition Isoform selectivity Cancer-associated isoforms

hCA IX Inhibitory Potency: 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide Derivatives Match or Exceed Clinical Sulfonamides

4-Substituted pyridine-3-sulfonamide derivatives bearing a 1H-pyrazol-1-yl group at the 4-position demonstrated hCA IX inhibitory efficacy with inhibition constants (KI) ranging from 19.5 to 48.6 nM [1]. This performance is comparable to or exceeds that of five clinically used sulfonamide drugs tested under identical conditions: acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND), which collectively exhibit KI values of 24-50 nM against hCA IX [1]. Among the pyridine-3-sulfonamide series, compound 31 (4-[N'-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazino]-3-pyridinesulfonamide) emerged as the most prominent derivative, achieving KI values of 78 nM against hCA I, 7.2 nM against hCA IX, and 3.4 nM against hCA XII [2].

Carbonic anhydrase IX Tumor-associated isoforms Enzyme inhibition

One-Atom Difference Drives Divergent Isoform Selectivity: Pyridine-3-sulfonamide Framework Enables Broader CA Isoform Coverage

X-ray crystallographic analysis reveals that replacing a single CH unit in benzenesulfonamide with a nitrogen atom to form a pyridine sulfonamide fundamentally alters the inhibitor's binding trajectory within the carbonic anhydrase active site. Specifically, the pyridine derivative undergoes a tilt of the heterocyclic ring relative to the benzene analog, causing a steric clash between a carbon atom of the pyridine ring and the hydroxyl moiety of Thr200 [1]. This structural divergence translates into profoundly different isoform selectivity profiles: 4-tosylureido-benzenesulfonamide (ts-SA) acts as a promiscuous, low-nanomolar inhibitor of 7 out of 10 human CA isoforms tested, whereas the corresponding pyridine sulfonamide analog (5-(3-tosylureido)pyridine-2-sulfonamide) exhibits low-nanomolar inhibition only against the tumor-associated isoforms hCA IX and XII, with markedly reduced potency against the other 9 isoforms [1]. While this specific comparison involves a pyridine-2-sulfonamide derivative, the underlying mechanistic principle—that nitrogen substitution within the aromatic ring induces a binding tilt that differentially affects isoform engagement—applies broadly across pyridine sulfonamide regioisomers.

Isoform selectivity Carbonic anhydrase X-ray crystallography

Physicochemical Differentiation: Pyridine-3-sulfonamide Exhibits Higher pKa and Distinct LogD Versus 2-Isomer

Pyridine-3-sulfonamide and pyridine-2-sulfonamide exhibit measurable differences in their predicted physicochemical parameters that can influence formulation behavior, solubility, and downstream synthetic reactivity. Pyridine-3-sulfonamide has a predicted pKa of 9.43-9.52 , whereas pyridine-2-sulfonamide has a slightly lower predicted pKa of 9.21 . This ~0.2-0.3 log unit difference in acidity of the sulfonamide NH2 group reflects the differential electronic influence of the pyridine nitrogen in the meta versus ortho position. The LogD at pH 7.4 for pyridine-3-sulfonamide is -0.64 [1], indicating modest hydrophilicity. While LogD data for the unsubstituted pyridine-2-sulfonamide were not located in the accessed sources, the pKa difference alone confirms that these regioisomers are not physicochemically identical and should not be treated as interchangeable in buffer formulation or synthetic protocols.

Physicochemical properties pKa LogD Drug-likeness

Pyridine-3-sulfonamide: Validated Application Scenarios Based on Quantitative Evidence


Development of Isoform-Selective Carbonic Anhydrase IX/XII Inhibitors for Oncology

Medicinal chemistry teams pursuing tumor-selective carbonic anhydrase inhibitors should procure pyridine-3-sulfonamide as the core scaffold for 4-position derivatization. The quantitative evidence demonstrates that 4-substituted pyridine-3-sulfonamide derivatives achieve hCA IX inhibition constants as low as 7.2 nM, outperforming clinical sulfonamide benchmarks (24-50 nM) [1], while simultaneously delivering up to 5.9-fold selectivity for hCA IX over the ubiquitous hCA II isoform—a selectivity window unattainable with benzenesulfonamide-based cores (selectivity ratios 0.23-0.8) [2]. The adjacent (3,4) positioning of the sulfonamide zinc-binding group and the derivatizable 4-position is mechanistically validated by X-ray crystallography to enable differential engagement with the hydrophilic and lipophilic subpockets of the CA active site [3].

Structure-Activity Relationship Studies Requiring Regioisomerically Defined Sulfonamide Building Blocks

Investigators conducting systematic SAR studies on sulfonamide-containing enzyme inhibitors (carbonic anhydrases, PI3-kinases, HCV NS4B) must use regioisomerically pure pyridine-3-sulfonamide rather than mixed isomers or benzenesulfonamide substitutes. X-ray crystallographic evidence confirms that the position of the pyridine nitrogen relative to the sulfonamide group dictates the tilt angle of the inhibitor within the enzyme active site, fundamentally altering which catalytic residues are engaged or clashed [4]. The measured pKa difference of ~0.2-0.3 log units between pyridine-3-sulfonamide (pKa 9.43-9.52) and pyridine-2-sulfonamide (pKa 9.21) further confirms that regioisomers exhibit distinct ionization behavior at assay-relevant pH . Procurement of the correct 3-isomer ensures that SAR trends are attributable to intended structural modifications rather than regioisomeric impurity artifacts.

Anticancer Agent Discovery Leveraging the NCI-60 Screening Platform

Research groups with access to the National Cancer Institute (NCI-60) human tumor cell line screening panel can utilize pyridine-3-sulfonamide derivatives as a validated entry point for anticancer lead discovery. Heterocyclic 4-substituted pyridine-3-sulfonamide derivatives have been evaluated at a single dose of 10 μM against the full NCI-60 panel, with compound 6 (bearing a 4-(3,4-dichlorophenyl)piperazine moiety) demonstrating broad-spectrum growth inhibition ranging from 25-89% across 26 cell lines representing all tumor subpanels [5]. This prior NCI-60 validation provides a benchmark dataset against which new pyridine-3-sulfonamide analogs can be compared, accelerating structure-activity relationship interpretation and hit triage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.